![molecular formula C21H12F6N2O B2961570 2-Oxo-6-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile CAS No. 252059-83-9](/img/structure/B2961570.png)

2-Oxo-6-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

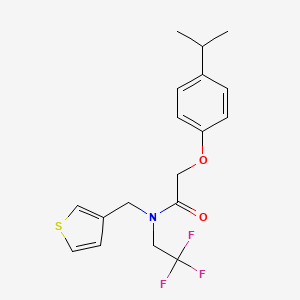

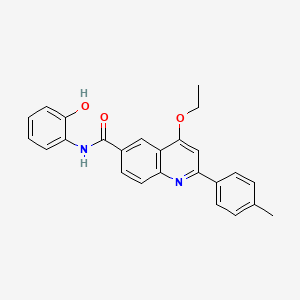

The compound appears to contain a trifluoromethyl (TFM, -CF3) group . Trifluoromethyl group-containing compounds have been found in many FDA-approved drugs over the last 20 years . They exhibit numerous pharmacological activities and make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Molecular Structure Analysis

The compound likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), as suggested by its name. It also contains two trifluoromethylphenyl groups (a phenyl group with a trifluoromethyl substituent), one of which is attached to the pyridine ring via a methylene (-CH2-) group .Wissenschaftliche Forschungsanwendungen

Structural and Optical Characteristics

Pyridine derivatives have been explored for their structural and optical characteristics. For instance, certain derivatives exhibit monoclinic polycrystalline nature with distinct optical functions, including indirect allowed optical energy gaps, suggesting their potential in optical applications and as materials for heterojunction fabrication (Zedan, El-Taweel, & El-Menyawy, 2020). These findings point towards their use in creating photosensors and other optoelectronic devices.

Corrosion Inhibition

Aryl pyrazolo pyridine derivatives have been identified as effective corrosion inhibitors for copper in hydrochloric acid systems. Their electrochemical impedance and potentiodynamic polarization measurements demonstrate their cathodic type inhibition mechanism, highlighting their significance in protecting metals against corrosion (Sudheer & Quraishi, 2015).

Antimicrobial and Anticancer Activities

The synthesis and characterization of some pyridine derivatives have led to compounds with notable antibacterial and antitumor activities. These derivatives, synthesized through various chemical reactions, demonstrate the potential of pyridine compounds in developing new pharmaceuticals with antimicrobial and anticancer properties (Elewa et al., 2021).

Electronic and Photosensitive Applications

Research on pyridine derivatives also extends to their electronic and photosensitive applications. For example, certain compounds have been investigated for their optical band gap, Urbach tail width, and suitability in heterojunction-based optoelectronic devices. These studies highlight the potential of pyridine derivatives in the field of material science, particularly in the development of new electronic and photosensitive materials (Roushdy et al., 2019).

Eigenschaften

IUPAC Name |

2-oxo-6-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12F6N2O/c22-20(23,24)16-5-1-3-13(9-16)12-29-18(8-7-15(11-28)19(29)30)14-4-2-6-17(10-14)21(25,26)27/h1-10H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXWJCJYTYHYCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=CC=C(C2=O)C#N)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12F6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1,2-dithiolan-3-yl)-N-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)pentanamide](/img/structure/B2961493.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2961494.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2961497.png)

![6-ethyl 3-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B2961500.png)

![(2R,6R)-N-[Cyano-(4-phenylmethoxyphenyl)methyl]-4,6-dimethylmorpholine-2-carboxamide](/img/structure/B2961505.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2961507.png)